molecular formula C46H48Cl4N6O2Zn B12681294 Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate CAS No. 85005-89-6

Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate

Cat. No.: B12681294
CAS No.: 85005-89-6
M. Wt: 924.1 g/mol
InChI Key: UIGSDUQBILGSPO-UHFFFAOYSA-L
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Description

Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is a complex organic compound that features a phenoxazine core with diethylamino and m-tolylamino substituents The compound is coordinated with a tetrachlorozincate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate typically involves multi-step organic reactions. The phenoxazine core can be synthesized through a condensation reaction between an appropriate diaminobenzene and a suitable carbonyl compound. Subsequent functionalization with diethylamino and m-tolylamino groups can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is studied for its electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic devices.

Biology and Medicine

Industry

In industry, the compound could be used in the development of advanced materials with specific electronic or photochemical properties.

Mechanism of Action

The mechanism by which Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate exerts its effects depends on its interaction with molecular targets. The phenoxazine core can interact with various biological molecules, potentially affecting cellular pathways and processes. The diethylamino and m-tolylamino groups may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxazine derivatives with different substituents, such as:

    Phenoxazine: The parent compound with no substituents.

    Methylene Blue: A phenothiazine derivative with similar electronic properties.

    Nile Blue: Another phenoxazine derivative used as a dye.

Uniqueness

Bis(3-(diethylamino)-7-((m-tolyl)amino)phenoxazin-5-ium) tetrachlorozincate is unique due to its specific combination of substituents and the presence of the tetrachlorozincate anion, which may impart distinct electronic and photochemical properties compared to other phenoxazine derivatives.

Properties

CAS No.

85005-89-6

Molecular Formula

C46H48Cl4N6O2Zn

Molecular Weight

924.1 g/mol

IUPAC Name

diethyl-[7-(3-methylanilino)phenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)

InChI

InChI=1S/2C23H23N3O.4ClH.Zn/c2*1-4-26(5-2)19-10-12-21-23(15-19)27-22-14-18(9-11-20(22)25-21)24-17-8-6-7-16(3)13-17;;;;;/h2*6-15H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2

InChI Key

UIGSDUQBILGSPO-UHFFFAOYSA-L

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC(=C4)C)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC(=C4)C)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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